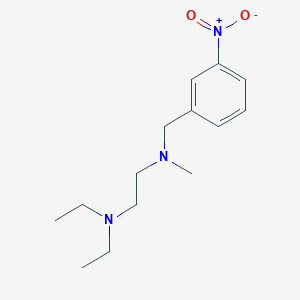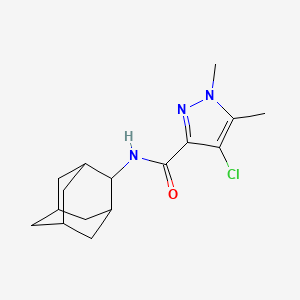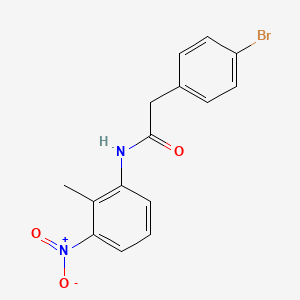
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine, also known as "NBED," is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NBED is a derivative of ethylenediamine and contains a nitrobenzyl group, which can be used to trigger the release of biologically active molecules.
Applications De Recherche Scientifique
NBED has been used in various scientific research applications due to its ability to release biologically active molecules upon exposure to light. One of the primary applications of NBED is in the field of drug delivery, where it can be used to release drugs at specific locations in the body. NBED can also be used to study the mechanism of action of various biological molecules, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of NBED involves the photochemical release of biologically active molecules from the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, which results in the release of the biologically active molecule. The release of the molecule can be controlled by adjusting the wavelength and intensity of the light used.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBED depend on the biologically active molecule released upon exposure to light. NBED has been used to release a variety of molecules, including neurotransmitters, hormones, and enzymes. The effects of these molecules on the body can range from the regulation of physiological processes to the treatment of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of NBED is its ability to release biologically active molecules with high spatial and temporal precision. This makes it an ideal tool for studying the mechanism of action of various biological molecules. NBED is also relatively easy to synthesize and can be obtained in high yields.
However, there are also limitations to the use of NBED in lab experiments. One limitation is the need for specific wavelengths of light to trigger the release of the biologically active molecule. This can limit the types of experiments that can be carried out using NBED. Additionally, the release of the biologically active molecule may not be uniform, which can lead to variability in experimental results.
Orientations Futures
There are several future directions for research involving NBED. One area of research is the development of new biologically active molecules that can be released using NBED. This could lead to the development of new drugs and therapies for various diseases. Another area of research is the optimization of the synthesis method for NBED to increase yields and reduce costs. Finally, the use of NBED in combination with other photochemical tools could lead to the development of new experimental techniques for studying biological systems.
Conclusion
In conclusion, N,N-diethyl-N'-methyl-N'-(3-nitrobenzyl)-1,2-ethanediamine is a chemical compound with significant potential for use in scientific research. Its ability to release biologically active molecules upon exposure to light makes it an ideal tool for studying the mechanism of action of various biological molecules. While there are limitations to its use in lab experiments, there are also many future directions for research involving NBED. With continued research and development, NBED could become an essential tool in the field of biomedical research.
Méthodes De Synthèse
The synthesis of NBED involves the reaction of ethylenediamine with nitrobenzyl chloride in the presence of diethylamine and methanol. The resulting product is then treated with methyl iodide to yield NBED. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14(11-13)17(18)19/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKITLWPXYRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)


![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)